Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu
Description
Historical Context of Bradykinin System Research
The bradykinin system's exploration began with Maurício Rocha e Silva's seminal 1948 discovery that Bothrops jararaca venom induced hypotension through peptide release from plasma globulins. This "slow-reacting substance" – later named bradykinin – challenged histamine-centric shock models, revealing a new autopharmacological principle. Subsequent work by Ferreira and colleagues in the 1960s identified bradykinin-potentiating peptides (BPPs) in snake venom, including precursors to angiotensin-converting enzyme (ACE) inhibitors. Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu emerged from efforts to develop receptor-specific ligands, with des-Arg⁹[Leu⁸]bradykinin first synthesized to target the inducible B1 receptor subtype.
Significance of this compound in Pharmacological Studies
This leucine-modified peptide exhibits selective affinity for B1 receptors over constitutive B2 receptors, enabling researchers to:
- Differentiate acute vs. chronic inflammatory phases
- Study receptor upregulation in pathological states
- Develop targeted therapies for neuropathic pain and arthritis
Structural modifications from native bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) remove Phe⁸ and Arg⁹ while substituting Leu⁸, enhancing metabolic stability against kininase I degradation.
Overview of the Bradykinin-Kallikrein System
The kinin-kallikrein system comprises:
| Component | Function | Precursor |
|---|---|---|
| High-MW Kininogen (HMWK) | B2 receptor ligand precursor | Plasma protein |
| Low-MW Kininogen (LMWK) | B1 receptor ligand precursor | Tissue-synthesized |
| Tissue Kallikrein | Releases kallidin (Lys-bradykinin) | Epithelial cells |
| Plasma Kallikrein | Generates bradykinin from HMWK | Liver synthesis |
This compound interacts primarily with B1 receptors induced by tissue damage, contrasting with bradykinin's preference for constitutively expressed B2 receptors.
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAPYBBQGHUQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process typically uses t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to prevent unwanted side reactions .
Coupling Reaction: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: After each coupling step, the protecting group is removed using a suitable reagent (e.g., trifluoroacetic acid for Boc or piperidine for Fmoc).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like hydrofluoric acid or trifluoroacetic acid.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.
Chemical Reactions Analysis
Types of Reactions
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can produce hydroxyphenylalanine derivatives.
Scientific Research Applications
1.1. Peptide Therapeutics
The peptide has been studied for its role as a bioactive compound with potential therapeutic effects. It is an analogue of bradykinin, a peptide that plays a crucial role in regulating blood pressure and inflammatory responses. Research indicates that modifications to the bradykinin structure can enhance its potency at specific receptors, such as B1 receptors, making it a candidate for developing new bradykinin antagonists .
1.2. Collagen Interaction
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu exhibits properties that facilitate interactions with collagen-like structures. Studies using a yeast two-hybrid system have demonstrated that peptides containing this sequence can bind to proteins like pigment epithelium-derived factor (PEDF), which is involved in anti-angiogenic processes . This binding capability is significant for developing biomaterials that mimic natural extracellular matrices, promoting cell adhesion and tissue regeneration.
2.1. Anticancer Properties
Short peptides, including those derived from this compound sequences, have shown promise as anticancer agents. Research indicates that cyclic peptides with similar sequences can exhibit cytotoxic effects on melanoma cells, suggesting that modifications to this peptide could enhance its efficacy against cancer . The ability of these peptides to induce apoptosis in cancer cells makes them valuable candidates for further investigation in cancer therapy.
2.2. Antioxidant Activity
Peptides derived from this sequence have been linked to antioxidant properties, which are beneficial for health promotion and disease prevention. Studies have shown that certain peptide sequences can scavenge free radicals effectively, contributing to their potential use in functional foods and nutraceuticals aimed at enhancing human health .
3.1. Biomimetic Hydrogels
The structural characteristics of this compound make it suitable for incorporation into biomimetic hydrogels. These hydrogels can be engineered to support stem cell adhesion and proliferation, mimicking the natural extracellular matrix . Such materials are promising for applications in tissue engineering and regenerative medicine.
Case Studies
Mechanism of Action
The mechanism of action of Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu involves its interaction with bradykinin receptors, specifically the B1 and B2 receptors. Upon binding to these receptors, the peptide activates signaling pathways that lead to various physiological effects, such as vasodilation, increased vascular permeability, and pain sensation . The molecular targets include G-protein-coupled receptors and downstream signaling molecules like protein kinase C and phospholipases .
Comparison with Similar Compounds
Key Features :
- Applications : Studied in wound healing hydrogels for antibiotic-resistant infections and in biochemical assays to probe receptor-ligand interactions .
Comparative Analysis with Structurally or Functionally Related Peptides
Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)
Mechanistic Insight : The Leu⁸ substitution in RPPGFSPL eliminates the aromatic residue critical for receptor activation, decoupling binding from downstream signaling .
SFLL (Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe)
Functional Contrast : While RPPGFSPL inhibits receptor activity, SFLL activates thrombin receptors to trigger cytoskeletal remodeling and lipid signaling without proteolytic activity .
Leu-Lys-Pro (LKP)
Structural-Functional Notes: LKP’s small size enables direct interaction with ACE’s active site (e.g., hydrogen bonding with Gln281 and Lys511), unlike RPPGFSPL’s receptor-level modulation .
Ile-Pro-Pro-Phe (IPPF)
Therapeutic Context : IPPF’s hydrophobic residues (Ile, Pro, Phe) enable cholesterol binding, while RPPGFSPL’s inactivity limits direct therapeutic use .
APJ Receptor Agonist (PYR-ARG-PRO-ARG-LEU-SER-HIS-LYS-GLY-PRO-MET-PRO-PHE-OH)
Structural Highlight : The APJ agonist’s extended sequence includes multiple proline residues (like RPPGFSPL) but incorporates charged residues (His, Lys) for receptor activation .
Data Tables for Structural and Functional Comparison
Table 1: Structural Properties
| Peptide | Length | Key Residues | Molecular Weight |
|---|---|---|---|
| RPPGFSPL | 8 | Pro³, Leu⁸ | 929.497 Da |
| Bradykinin | 9 | Phe⁸, Arg⁹ | 1,060 Da |
| SFLL | 14 | Leu³⁻⁴, Arg⁵ | ~1,800 Da |
| LKP | 3 | Pro² | 341.4 Da |
Table 2: Functional Outcomes
Biological Activity
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu (APPGPSP) is an octapeptide that plays a significant role in various biological processes, particularly due to its structural and functional similarities to bradykinin, a vasoactive peptide involved in inflammation and blood pressure regulation. This article explores the biological activity of APPGPSP, including its mechanisms of action, interactions with receptors, and potential therapeutic applications.
Chemical Structure and Properties
APPGPSP has the molecular formula and consists of the following amino acid sequence:
- Arginine (Arg)
- Proline (Pro)
- Proline (Pro)
- Glycine (Gly)
- Phenylalanine (Phe)
- Serine (Ser)
- Proline (Pro)
- Leucine (Leu)
This unique sequence imparts distinct biological activities compared to other bradykinin analogs, making it a subject of interest in pharmacological research.
APPGPSP primarily interacts with bradykinin receptors B1 and B2. Upon binding to these receptors, it activates several signaling pathways that lead to physiological responses such as:
- Vasodilation : Expansion of blood vessels, which lowers blood pressure.
- Increased Vascular Permeability : Enhances the movement of substances across blood vessel walls, contributing to inflammatory responses.
- Pain Sensation : Mediates pain through its action on sensory neurons .
1. Inflammatory Response
APPGPSP has been shown to play a role in mediating inflammatory responses. It can enhance the release of pro-inflammatory cytokines and participate in the recruitment of immune cells to sites of injury or infection .
2. Cardiovascular Effects
The peptide's vasodilatory effect is significant in cardiovascular physiology. Studies indicate that APPGPSP can lower blood pressure by inducing relaxation in vascular smooth muscle cells .
3. Analgesic Properties
Research suggests that APPGPSP may have analgesic effects through its interaction with pain pathways, potentially offering therapeutic benefits for conditions involving chronic pain.
Research Findings and Case Studies
Several studies have investigated the biological activities of APPGPSP:
Applications in Medicine
Given its biological activities, APPGPSP has potential applications in various medical fields:
- Cardiovascular Medicine : As a vasodilator, it could be developed into treatments for hypertension or heart failure.
- Pain Management : Its analgesic properties may lead to new therapies for chronic pain conditions.
- Inflammatory Disorders : Targeting bradykinin receptors with APPGPSP analogs could provide novel approaches for treating inflammatory diseases .
Q & A
Q. How to validate the specificity of antibodies raised against this compound?
- Methodology : Use ELISA with scrambled or truncated peptide variants to test cross-reactivity. Confirm via Western blot using knockout cell lines or tissues. Include blocking experiments with excess peptide to demonstrate binding competition .
Literature and Collaboration
Q. What search strategies optimize the discovery of peer-reviewed studies on this peptide in Google Scholar?
How to formulate a research question on this compound that aligns with funding priorities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
